1-(furan-2-carbonyl)-2H-quinoline-2-carbonitrile
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Overview
Description
1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound that features a furan ring, a quinoline moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the reaction of furan-2-carbonyl chloride with 1,2-dihydroquinoline-2-carbonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions include various substituted quinolines, amines, and furan derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets. The furan ring and quinoline moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The nitrile group can form hydrogen bonds with target proteins, influencing their function .
Comparison with Similar Compounds
Furan-2-carbonyl isothiocyanate: Known for its reactivity with nitrogen nucleophiles to form various heterocycles.
2-(Furan-2-yl)-1,3-thiazolo[4,5-]: Used in the synthesis of thioamides and other derivatives.
Properties
Molecular Formula |
C15H10N2O2 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-10-12-8-7-11-4-1-2-5-13(11)17(12)15(18)14-6-3-9-19-14/h1-9,12H |
InChI Key |
VUJBNBLXFORPGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CO3)C#N |
Origin of Product |
United States |
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